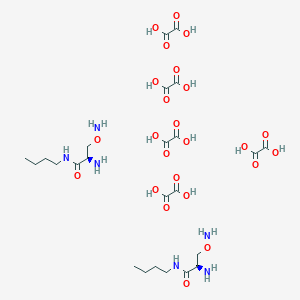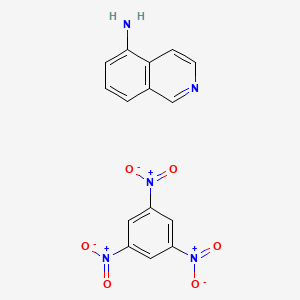
Isoquinolin-5-amine;1,3,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolin-5-amine;1,3,5-trinitrobenzene is a compound that combines the structural features of isoquinoline and trinitrobenzene. Isoquinoline is a heterocyclic aromatic organic compound, while 1,3,5-trinitrobenzene is a nitroaromatic compound known for its explosive properties. The combination of these two structures results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinolin-5-amine can be synthesized through various methods, including the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetals under acidic conditions . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions to produce isoquinoline derivatives .
1,3,5-Trinitrobenzene is typically produced by the decarboxylation of 2,4,6-trinitrobenzoic acid . This process involves heating the trinitrobenzoic acid to induce the loss of carbon dioxide, resulting in the formation of 1,3,5-trinitrobenzene.
Industrial Production Methods
Industrial production of isoquinolin-5-amine often involves the use of metal catalysts to enhance the efficiency of the synthetic reactions. For example, the use of copper catalysts in Ullmann-type reactions has been reported to produce isoquinoline derivatives under mild conditions . On the other hand, 1,3,5-trinitrobenzene is produced on an industrial scale through the nitration of benzene using a mixture of nitric and sulfuric acids, followed by purification processes to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction of nitro groups in 1,3,5-trinitrobenzene can lead to the formation of amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid, such as sulfuric acid, to activate the electrophile.
Major Products Formed
Oxidation: Isoquinoline N-oxide.
Reduction: 1,3,5-Triaminobenzene from the reduction of 1,3,5-trinitrobenzene.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Scientific Research Applications
Isoquinolin-5-amine;1,3,5-trinitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of isoquinolin-5-amine;1,3,5-trinitrobenzene involves its interaction with various molecular targets and pathways. Isoquinoline derivatives can interact with enzymes and receptors in the central nervous system, modulating their activity and leading to therapeutic effects . The nitro groups in 1,3,5-trinitrobenzene can undergo redox reactions, generating reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various pharmaceuticals.
1,3,5-Triaminobenzene: A reduction product of 1,3,5-trinitrobenzene, used as a precursor for the synthesis of other compounds.
Uniqueness
Isoquinolin-5-amine;1,3,5-trinitrobenzene is unique due to the combination of isoquinoline and trinitrobenzene structures, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with either component alone.
Properties
CAS No. |
61653-21-2 |
|---|---|
Molecular Formula |
C15H11N5O6 |
Molecular Weight |
357.28 g/mol |
IUPAC Name |
isoquinolin-5-amine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C9H8N2.C6H3N3O6/c10-9-3-1-2-7-6-11-5-4-8(7)9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-6H,10H2;1-3H |
InChI Key |
LSEZFDFHAYHGGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Isocyanatobicyclo[4.1.0]heptane](/img/structure/B14553999.png)
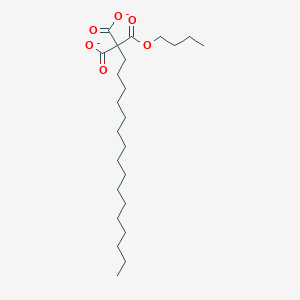
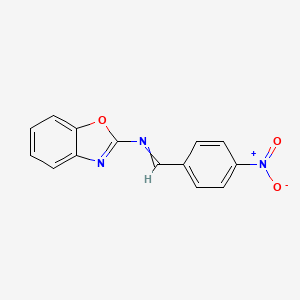
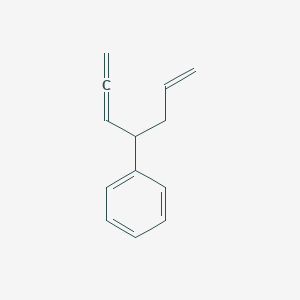
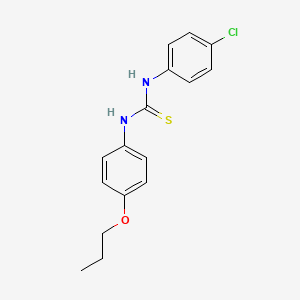
![Tetrahydro-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B14554036.png)
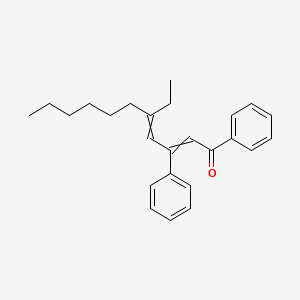
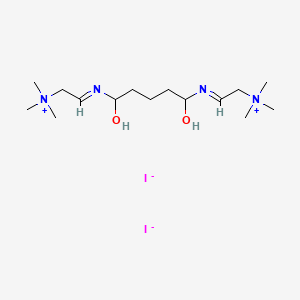
![(E)-Bis{2-[(4-chlorophenyl)sulfanyl]phenyl}diazene](/img/structure/B14554050.png)
![4-[(Phenylcarbamoyl)sulfanyl]phenyl acetate](/img/structure/B14554054.png)
![(6aR,11bR)-5-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B14554060.png)
![3-Methyl-2-[(propan-2-yl)oxy]-2,3-dihydro-1,3,2-benzothiazaphosphole](/img/structure/B14554061.png)
